N-Amino-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound derived from the sweet wormwood plant. This compound features a nitrogen substitution at the 11-position of the artemisinin structure, enhancing its stability and bioavailability compared to its parent compound. The introduction of an amino group is significant as it potentially improves the pharmacological properties of the molecule, making it a candidate for further development in antimalarial therapies.
N-Amino-11-azaartemisinin is synthesized from artemisinin through various chemical reactions that involve nitrogen-containing reagents. The original compound, artemisinin, has been extensively studied for its efficacy against malaria, and derivatives like N-amino-11-azaartemisinin are being explored for improved therapeutic effects and reduced resistance in malaria-causing parasites.
N-Amino-11-azaartemisinin belongs to the class of compounds known as artemisinin derivatives. These compounds are characterized by their endoperoxide bridge, which is crucial for their antimalarial activity. The specific modification of introducing an amino group at the 11-position classifies it as an azaartemisinin derivative.
The synthesis of N-amino-11-azaartemisinin typically involves a two-step reaction sequence starting from artemisinin. The initial step often includes treatment with methanolic ammonia, followed by a reaction with a catalyst such as Amberlyst 15 to yield 11-azaartemisinin. This intermediate can then be further modified to introduce the amino group.
The molecular formula of N-amino-11-azaartemisinin is . Its structure features a six-membered lactam unit instead of the lactone found in traditional artemisinin, enhancing its stability under physiological conditions.
The molecular structure can be visualized through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of functional groups and structural integrity .
N-Amino-11-azaartemisinin can undergo several chemical reactions typical for amines and aza compounds:
These reactions are generally carried out under controlled conditions to maintain yield and purity. Characterization post-reaction is crucial to confirm structural modifications using techniques such as UV–Vis and NMR spectroscopy .
The mechanism by which N-amino-11-azaartemisinin exerts its antimalarial effects involves several biochemical pathways:
N-Amino-11-azaartemisinin is typically characterized by:
The compound exhibits stability under physiological pH levels (around pH 7.4), which enhances its bioavailability compared to other artemisinin derivatives . Its reactivity profile includes susceptibility to oxidation and nucleophilic attack due to its functional groups.
N-Amino-11-azaartemisinin has significant scientific uses:
Artemisinin derivatives have evolved beyond antimalarial applications to address complex drug resistance in oncology and infectious diseases. N-Amino-11-azaartemisinin exemplifies this shift through distinct mechanisms:
Overcoming Artemisinin Resistance in Malaria: Artemisinin resistance, linked to mutations in the Plasmodium falciparum Kelch 13 (PfK13) propeller domain, compromises first-line artemisinin-based combination therapies (ACTs). N-Amino-11-azaartemisinin circumvents this resistance via its stable endoperoxide bridge and enhanced pharmacokinetics. In murine models infected with multidrug-resistant Plasmodium yoelii, intramuscular administration of hydrazone derivatives (e.g., compound 10m) achieved 100% cure rates at 6 mg/kg × 4 days—fourfold more potent than artemisinin [3] [6]. This efficacy stems from prolonged plasma half-life (>150 min) and reduced intrinsic clearance (CLᵢₙₜ = 576.9 mL/min/kg), enabling sustained drug exposure critical for eliminating quiescent parasite stages [6].
Targeting Therapy-Resistant Cancers: In TNBC—characterized by the absence of estrogen/progesterone receptors and HER2—standard DNA-damaging agents like carboplatin exhibit high relapse rates and systemic toxicity. N-Amino-11-azaartemisinin derivatives inhibit epidermal growth factor receptor (EGFR), a driver of TNBC metastasis. Hydrazide derivative 10j demonstrated potent cytotoxicity against MDA-MB-231 and MDA-MB-468 TNBC cells (IC₅₀ = 1.64–1.74 µM), outperforming artemisinin (IC₅₀ > 100 µM) and approaching doxorubicin efficacy (IC₅₀ = 0.29 µM) [2] [9]. Molecular docking confirmed disruption of EGFR’s ATP-binding pocket, suppressing downstream proliferative signaling.
Table 1: Comparative Efficacy of N-Amino-11-azaartemisinin Derivatives in Resistant Diseases
Application | Compound | Model System | Efficacy | Reference |
---|---|---|---|---|
Malaria Therapy | Hydrazone 10m | P. yoelii-infected mice (intramuscular) | 100% cure at 6 mg/kg × 4 days | [3] |
Malaria Therapy | Artemisinin | P. yoelii-infected mice (intramuscular) | 60% cure at 24 mg/kg × 4 days | [3] |
TNBC Therapy | Hydrazide 10j | MDA-MB-231 cells | IC₅₀ = 1.74 µM | [2] |
TNBC Therapy | Doxorubicin | MDA-MB-231 cells | IC₅₀ = 0.29 µM | [2] |
The core structure of N-Amino-11-azaartemisinin enables strategic functionalization, transforming it into a versatile scaffold for dual therapeutic targeting:
Structural Advantages Over Artemisinin: Replacement of C-11 oxygen with nitrogen enhances metabolic stability and binding affinity to biological targets. Isothermal titration calorimetry confirmed a 10-fold stronger binding to human serum albumin (binding constant ~10⁴ M⁻¹) than artemisinin, correlating with improved bioavailability [2] [6]. The C-10 amino group facilitates conjugation to bioactive moieties without compromising the critical endoperoxide pharmacophore essential for reactive oxygen species (ROS) generation [3] [7].
Diverse Functionalization for Dual Applications:
Table 2: Key Derivatives of N-Amino-11-azaartemisinin and Their Bioactivities
Derivative Class | Functional Group | Primary Activity | Key Findings |
---|---|---|---|
Hydrazones | Fluorenone hydrazone (10m) | Antimalarial | 100% murine cure at 6 mg/kg (i.m.); 4× artemisinin potency |
Hydrazides | Aryl hydrazide (10j) | Anticancer (TNBC) | IC₅₀ = 1.64 µM (MDA-MB-468); EGFR inhibition |
Halogenated Aromatics | p-Fluorophenyl ether | Anticancer (Melanoma/TNBC) | Tumor-selective ROS generation; low cytotoxicity to non-malignant cells |
Isatin-Hydrazones | Isatin-3-ylidene | Antioxidant/Antibacterial | DPPH radical scavenging (EC₅₀ = 8.2 µM); Gram(+) inhibition |
This multifunctionality positions N-Amino-11-azaartemisinin as a prototype for "one scaffold, multiple diseases" drug development, particularly where resistance and toxicity limit current options.
Concluding Remarks
N-Amino-11-azaartemisinin bridges antimalarial and anticancer research through rational structural optimization. Its derivatives offer solutions to multidrug-resistant malaria and aggressive cancers by leveraging enhanced pharmacokinetics, target specificity, and modular chemistry for derivative synthesis. Future work requires clinical validation of these preclinical advantages, particularly in artemisinin-resistant malaria and EGFR-driven malignancies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3